molecular formula C21H25ClN2O5 B13732109 Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate CAS No. 41734-87-6

Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate

Cat. No.: B13732109
CAS No.: 41734-87-6
M. Wt: 420.9 g/mol
InChI Key: TWLNPRLUHNFDCS-UHFFFAOYSA-N
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Description

Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a chloro group, a diethylaminoethyl side chain, and a methoxy group, making it a unique derivative of carbazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate typically involves multi-step organic reactions. The initial step often includes the chlorination of carbazole, followed by the introduction of the diethylaminoethyl side chain through nucleophilic substitution. The methoxy group is then introduced via methylation reactions. The final step involves the formation of the oxalate salt, which is achieved by reacting the compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium amide or thiourea.

Major Products

The major products formed from these reactions include various substituted carbazoles, quinone derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The diethylaminoethyl side chain allows the compound to interact with various receptors and enzymes, potentially modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group may participate in electrophilic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, lacking the chloro, diethylaminoethyl, and methoxy groups.

    2-Chlorocarbazole: A simpler derivative with only the chloro group.

    9-(2-Diethylaminoethyl)carbazole: A derivative with the diethylaminoethyl side chain but lacking the chloro and methoxy groups.

    7-Methoxycarbazole: A derivative with the methoxy group but lacking the chloro and diethylaminoethyl groups.

Uniqueness

Carbazole, 2-chloro-9-(2-diethylaminoethyl)-7-methoxy-, oxalate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro, diethylaminoethyl, and methoxy groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.

Properties

CAS No.

41734-87-6

Molecular Formula

C21H25ClN2O5

Molecular Weight

420.9 g/mol

IUPAC Name

2-(2-chloro-7-methoxycarbazol-9-yl)ethyl-diethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H23ClN2O.C2H2O4/c1-4-21(5-2)10-11-22-18-12-14(20)6-8-16(18)17-9-7-15(23-3)13-19(17)22;3-1(4)2(5)6/h6-9,12-13H,4-5,10-11H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

TWLNPRLUHNFDCS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)[O-])O

Origin of Product

United States

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